molecular formula C22H17N3O3 B12170310 N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12170310
M. Wt: 371.4 g/mol
InChI Key: TZWYRMKUQBZBOK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a phenyl group, and a methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-methoxyaniline and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific quinazoline core structure combined with the methoxyphenyl and phenyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-28-20-10-6-5-9-18(20)24-21(26)15-11-12-17-19(13-15)23-14-25(22(17)27)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)

InChI Key

TZWYRMKUQBZBOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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